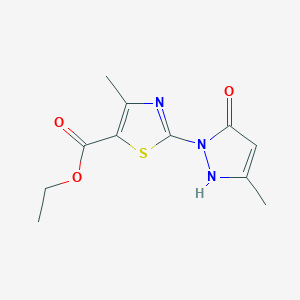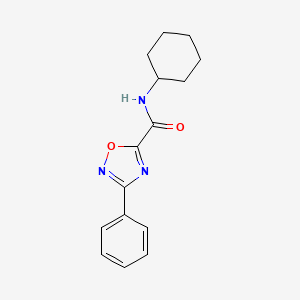
ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cell proliferation. This leads to a reduction in the production of pro-inflammatory cytokines and free radicals, which in turn helps to prevent the development of various diseases.
Biochemical and Physiological Effects:
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, which are all important factors in the development of various diseases. The compound has also been found to enhance the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate in lab experiments include its high purity, stability, and low toxicity. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for the research of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate. These include:
1. Further investigation of the compound's mechanism of action and identification of its molecular targets.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Evaluation of the compound's efficacy and safety in clinical trials.
4. Exploration of the compound's potential applications in other fields such as agriculture and food industry.
5. Investigation of the compound's interactions with other chemicals and drugs.
Conclusion:
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a promising chemical compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is required to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-chloro-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
ethyl 4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-17-10(16)9-7(3)12-11(18-9)14-8(15)5-6(2)13-14/h5,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXLSQLCYGABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C=C(N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-hydroxy-3-methylpyrazolyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)
![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)
![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)


![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)

